molecular formula C16H19N3O2 B12874656 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole CAS No. 90253-27-3

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B12874656
CAS No.: 90253-27-3
M. Wt: 285.34 g/mol
InChI Key: JFXZKLKDKZFMHF-UHFFFAOYSA-N
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Description

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a cycloheptyl group attached to the pyrazole ring and a nitrophenyl group at the 1-position of the pyrazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylhydrazine with cycloheptanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    4-Cyclopentyl-1-(4-nitrophenyl)-1H-pyrazole: Similar structure but with a cyclopentyl group instead of a cycloheptyl group.

Uniqueness

4-Cycloheptyl-1-(4-nitrophenyl)-1H-pyrazole is unique due to the presence of the cycloheptyl group, which imparts different steric and electronic properties compared to its cyclohexyl and cyclopentyl analogs

Properties

CAS No.

90253-27-3

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

4-cycloheptyl-1-(4-nitrophenyl)pyrazole

InChI

InChI=1S/C16H19N3O2/c20-19(21)16-9-7-15(8-10-16)18-12-14(11-17-18)13-5-3-1-2-4-6-13/h7-13H,1-6H2

InChI Key

JFXZKLKDKZFMHF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CN(N=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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